molecular formula C14H27N3O2 B6499120 N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-51-8

N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No. B6499120
CAS RN: 946233-51-8
M. Wt: 269.38 g/mol
InChI Key: MKNKXARWLKLSKH-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide (also known as P2PMEDA) is an organic compound that has been widely studied for its potential applications in the scientific research field. P2PMEDA is a derivative of piperidine, a cyclic amine that has been used in pharmaceuticals and other products for many years. P2PMEDA has been studied for its ability to act as a prodrug, meaning that it is able to convert into an active drug in the body. In addition, P2PMEDA has demonstrated potential as a therapeutic agent due to its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

P2PMEDA has been studied for its potential applications in the scientific research field. It has been used as a prodrug in various studies, as it is able to convert into an active drug in the body. In addition, P2PMEDA has been studied for its ability to modulate various biochemical and physiological processes, such as inflammation and pain. Furthermore, P2PMEDA has been studied for its potential use as a drug delivery system, as it can be used to target specific areas of the body.

Mechanism of Action

The mechanism of action of P2PMEDA is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, P2PMEDA has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
P2PMEDA has been studied for its ability to modulate various biochemical and physiological processes. It has been shown to have anti-inflammatory and analgesic effects. In addition, P2PMEDA has been shown to modulate the activity of enzymes such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Furthermore, P2PMEDA has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using P2PMEDA in laboratory experiments include its relatively low cost and availability, as well as its ability to modulate various biochemical and physiological processes. Furthermore, P2PMEDA has been shown to be stable and non-toxic when used in laboratory experiments. However, there are some limitations to using P2PMEDA in laboratory experiments. For example, it has a relatively short half-life, meaning that it needs to be administered frequently in order to maintain its effects. In addition, P2PMEDA is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of P2PMEDA in scientific research. One potential direction is to further investigate its ability to modulate various biochemical and physiological processes. In addition, P2PMEDA could be used as a drug delivery system, as it has the potential to target specific areas of the body. Furthermore, P2PMEDA could be used in combination with other drugs or compounds in order to enhance its efficacy. Finally, further research could be conducted on the safety and efficacy of P2PMEDA in clinical settings.

Synthesis Methods

P2PMEDA can be synthesized using several different methods. The most common method involves the reaction of N-acetylpiperidine with propan-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated via vacuum filtration. The product can then be purified by recrystallization.

properties

IUPAC Name

N'-propan-2-yl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-10(2)16-14(19)13(18)15-9-12-5-7-17(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKXARWLKLSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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